2-Isopropylcyclopropanecarboxylic acid

Übersicht

Beschreibung

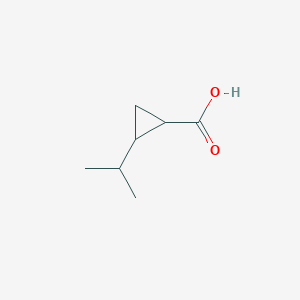

2-Isopropylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C7H12O2 . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

The synthesis of 2-Isopropylcyclopropanecarboxylic acid involves complex molecular architectures containing cyclopropanes . The strategic considerations for the introduction of the cyclopropane motif in a collection of recent total syntheses have been highlighted . The synthesis of stereoisomers of 1-amino −2-isopropylcyclopropanecarboxylic acid esters has also been reported .Molecular Structure Analysis

The molecular structure of 2-Isopropylcyclopropanecarboxylic acid is determined by its molecular formula, C7H12O2 . The structure elucidation of small organic molecules like this one can be achieved using contemporary computational approaches coupled with statistical methods .Chemical Reactions Analysis

The chemical reactions involving 2-Isopropylcyclopropanecarboxylic acid are based on stoichiometry . Quantitative techniques based on stoichiometry deal with solutions and are used in various types of chemical analyses .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Isopropylcyclopropanecarboxylic acid can be determined by various methods . These properties include color, density, hardness, and melting and boiling points .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

A novel approach to asymmetric synthesis using chiral cyclic sulfates and diisopropyl malonate highlights a practical route for producing derivatives of vinylcyclopropane carboxylic acid, which could be relevant for 2-Isopropylcyclopropanecarboxylic acid (Tang et al., 2011). Additionally, the synthesis and resolution of similar cyclopropane carboxylic acids emphasize their importance as intermediates in the production of pharmaceuticals and pesticides (Gong, 2007).

Co-Crystal Research

The study of co-crystals involving cyclic carboxylic acids like cyclopropanecarboxylic acid with isonicotinamide demonstrates the potential of such compounds in exploring co-crystal space and their applications in material sciences (Lemmerer & Fernandes, 2012).

Catalytic Research

Research on the isomerization of 2-pentene by acidic ZSM-22 using a carbenium ion mechanism may provide insights into processes relevant for the manipulation of cyclopropane-based compounds (Demuth et al., 2003).

Pharmaceutical Industry

2-Isopropylcyclopropanecarboxylic acid derivatives, like vinyl-ACCA, play a crucial role in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, highlighting their importance in drug development (Sato et al., 2016).

Environmental and Analytical Chemistry

Studies on environmental exposure to plasticizers related to cyclohexane dicarboxylic acid esters, like DINCH, underscore the relevance of cyclopropane derivatives in understanding environmental pollution and health impacts (Silva et al., 2013). Additionally, the identification of phototransformation products of pesticides containing cyclopropane motifs points to the significance of these compounds in environmental monitoring (Peschka et al., 2007).

Molecular Recognition

Optically pure cyclohexanol derivatives have been used for molecular recognition of acids, indicating potential applications for similar cyclopropane derivatives in analytical chemistry (Khanvilkar & Bedekar, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-propan-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYCKISMJZSUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropylcyclopropanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3-(Benzyloxy)phenyl]-3-oxopropionate](/img/structure/B1530089.png)